5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine
CAS No.: 299442-42-5
Cat. No.: VC1976020
Molecular Formula: C10H11N3S2
Molecular Weight: 237.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 299442-42-5 |
|---|---|
| Molecular Formula | C10H11N3S2 |
| Molecular Weight | 237.3 g/mol |
| IUPAC Name | 5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C10H11N3S2/c1-7-3-2-4-8(5-7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12) |
| Standard InChI Key | IGGNLNYRCDYOLB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CSC2=NN=C(S2)N |
| Canonical SMILES | CC1=CC(=CC=C1)CSC2=NN=C(S2)N |
Introduction
5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine is a chemical compound that belongs to the thiadiazole class, which is known for its diverse biological activities and applications in pharmaceuticals and materials science. This compound is specifically characterized by its molecular formula C₁₀H₁₁N₃S₂ and molecular weight of 237.35 g/mol .
Synthesis and Reactivity
While specific synthesis methods for 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine are not detailed in the available literature, thiadiazole derivatives generally involve reactions that incorporate sulfur and nitrogen-containing precursors. These compounds are often synthesized through condensation reactions or nucleophilic substitution reactions involving thiadiazole rings .
Environmental and Safety Considerations
Given its classification as an irritant, handling 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine requires appropriate protective equipment to avoid skin and eye contact. Environmental impact studies are not readily available, but as with many chemical compounds, proper disposal and handling procedures are essential to minimize ecological harm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume